4-Bromo-2,6-bis(trifluoromethyl)quinoline

Catalog No.
S1914608
CAS No.
35853-48-6
M.F
C11H4BrF6N
M. Wt
344.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-bis(trifluoromethyl)quinoline

CAS Number

35853-48-6

Product Name

4-Bromo-2,6-bis(trifluoromethyl)quinoline

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)quinoline

Molecular Formula

C11H4BrF6N

Molecular Weight

344.05 g/mol

InChI

InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H

InChI Key

IJCXJMWXDNLXDN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
  • Potential Pharmaceutical Properties: The presence of the trifluoromethyl groups and the bromine atom suggests potential for this compound to interact with biological systems. Trifluoromethyl groups are a common feature in many pharmaceuticals due to their ability to improve drug potency and metabolic stability []. Bromine can also play a role in various biological processes, and its incorporation can influence a molecule's interaction with targets of interest [].

4-Bromo-2,6-bis(trifluoromethyl)quinoline is a specialized organic compound with the molecular formula C11H4BrF6N and a molecular weight of 344.05 g/mol. This compound features a quinoline backbone, which is characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of bromine and trifluoromethyl groups significantly influences its chemical properties, making it an interesting subject for research in both chemistry and biology .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through standard nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the construction of more complex molecular architectures .

Research indicates that 4-Bromo-2,6-bis(trifluoromethyl)quinoline exhibits potential biological activities. Studies have suggested its antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery. The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, influencing various cellular processes .

The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline typically involves bromination of 2,6-bis(trifluoromethyl)quinoline under controlled conditions. Common methods include:

  • Bromination: Utilizing bromine or brominating agents in suitable solvents to selectively introduce the bromine atom at the 4-position of the quinoline ring.
  • Industrial Production: Large-scale synthesis may involve optimized reaction conditions to achieve high yields and purity, followed by purification techniques such as crystallization .

The compound has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it valuable in drug discovery.
  • Material Science: It is used in developing advanced materials and specialty chemicals due to its unique chemical structure .

Studies on the interactions of 4-Bromo-2,6-bis(trifluoromethyl)quinoline with biological targets are ongoing. Preliminary findings suggest that its unique substituents may enhance binding affinity to certain receptors or enzymes, which could lead to significant biological effects. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2,6-bis(trifluoromethyl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-Bis(trifluoromethyl)quinolineLacks bromineDifferent reactivity; used in various synthetic routes
4-Chloro-2,6-bis(trifluoromethyl)quinolineContains chlorine instead of bromineAlters chemical properties and biological activities
4-Fluoro-2,6-bis(trifluoromethyl)quinolineContains fluorineInfluences reactivity; potential applications differ
4-Bromo-2-methyl-6-(trifluoromethyl)quinolineMethyl group at the 2-positionAffects biological activity; different synthesis routes
4-Bromo-2-(trifluoromethyl)quinolineLacks additional trifluoromethyl groupsSimpler structure; different reactivity

Uniqueness: The presence of both bromine and trifluoromethyl groups in 4-Bromo-2,6-bis(trifluoromethyl)quinoline imparts distinct chemical properties that differentiate it from similar compounds. This unique combination enhances its utility in scientific research and industrial applications .

XLogP3

4.7

Wikipedia

4-Bromo-2,6-bis(trifluoromethyl)quinoline

Dates

Modify: 2023-08-16

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